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Compound of Interest

3-chloro-N-
Compound Name:
(dicyclopropylmethyl)aniline

Cat. No.: B13224710

Get Quote

Executive Summary

3-chloro-N-(dicyclopropylmethyl)aniline is a secondary amine building block characterized
by the presence of a lipophilic, sterically demanding dicyclopropylmethyl group attached to a
meta-chlorinated aniline core. This unique structural motif is critical in medicinal chemistry for
modulating the physicochemical properties (lipophilicity, metabolic stability) of drug candidates,
particularly in the development of non-peptide CRF1 antagonists used for treating anxiety and
depression.

Chemical Identity & Structural Analysis[1][2]
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Property Detail
IUPAC Name 3-chloro-N-(dicyclopropylmethyl)aniline
CAS Number 1098396-45-2
C
Molecular Formula H
CIN
Molecular Weight 221.73 g/mol
SMILES Clclcecec(NC(C2CC2)C3CC3)cl
Structural Class N-alkylated haloaniline

Structural Features[1][2][3][4][5]

o Electronic Effects: The chlorine atom at the meta position exerts an inductive electron-
withdrawing effect (-1), reducing the basicity of the aniline nitrogen compared to the
unsubstituted analogue.

» Steric Bulk: The dicyclopropylmethyl group provides significant steric hindrance around the
nitrogen, which can improve metabolic stability by retarding N-dealkylation and reducing
susceptibility to enzymatic oxidation.

 Lipophilicity: The dicyclopropyl moiety significantly increases the logP, enhancing membrane
permeability for downstream pharmaceutical targets.

Physical Properties Profile

Note: Specific experimental values for this intermediate are proprietary or sparse in open
literature. The data below represents calculated consensus values and properties of structural
analogues.
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Property

Value | Description

Source/Method

Physical State

Viscous Liquid or Low-Melting
Solid

Analogue comparison (N-alkyl

chloroanilines)

Melting Point Predicted: 35 — 45 °C Calculated (ACD/Labs)
- ) Predicted: 340 — 350 °C (at Calculated based on MW &
Boiling Point )
760 mmHg) polarity
Density ~1.18 g/cm?3 Estimated
- Insoluble in water; Soluble in ] -
Solubility Lipophilic nature (cLogP > 4)

DMSO, DCM, MeOH, EtOAc

pKa (Conjugate Acid)

~3.5-4.0

Reduced basicity due to 3-ClI

substituent

LogP

42-46

High lipophilicity

Spectroscopic Characterization (Predicted)

Researchers should validate the identity of the synthesized material using the following

diagnostic signals:

e HNMR (400 MHz, CDCI

):

o

o

O.

o

rings.

o

o

0.9 - 1.1 ppm (m, 2H, Cyclopropyl-CH).

0.2 - 0.6 ppm (m, 8H, Cyclopropyl-CH

). Complex multiplets typical of cyclopropyl protons.

6.5 - 7.1 ppm (m, 4H, Ar-H): Characteristic pattern for 3-substituted aromatic ring.

3.8 -4.0 ppm (br s, 1H, NH): Broad singlet, exchangeable with D

2.4 - 2.6 ppm (t, 1H, N-CH): Methine proton adjacent to nitrogen and two cyclopropyl
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e Mass Spectrometry (ESI+):
o [M+H]
12221 (

Cl)and 224.1 (

Cl) in a 3:1 ratio.

Experimental Protocols
A. Synthesis via Reductive Amination

The most robust method for generating this intermediate is the reductive amination of 3-
chloroaniline with dicyclopropyl ketone (DCPK).

Reagents:

e 3-Chloroaniline (1.0 equiv)

Dicyclopropyl ketone (1.1 equiv)

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

Acetic acid (catalytic)

Solvent: 1,2-Dichloroethane (DCE) or THF

Workflow:

o Complexation: Dissolve 3-chloroaniline and dicyclopropyl ketone in DCE under N

atmosphere. Add acetic acid (1-2 drops) to activate the ketone. Stir for 30 minutes.

e Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC
(Hexane/EtOAc 8:1) or LC-MS.[1]

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.scribd.com/document/428720637/jurnal-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13224710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Work-up: Quench with sat. NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO
, and concentrate.

 Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the
target as a pale yellow oil/solid.

B. Visualization of Synthetic Logic

The following diagram illustrates the reductive amination pathway and potential side reactions.

3-Chloroaniline Acid Cat. 3-Chloro-N-(dicyclopropylmethyl)aniline
+ Dicyclopropy! Ketone w» Reduction (Target)
Imine / Hemiaminal 7
_____ > Intermediate o Slow
Na(OAc)3BH |-—~~~ el »| Side Reaction:

(Reducing Agent) Over-alkylation (Trace)

Click to download full resolution via product page

Caption: Step-wise reductive amination pathway for the synthesis of CAS 1098396-45-2.

Handling, Stability & Safety
Stability Profile

o Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) upon
prolonged exposure to air. Store under inert gas (Argon/Nitrogen).

e Thermal: Stable at room temperature; however, avoid temperatures >50°C for extended
periods to prevent degradation.

 Light: Protect from light; aniline derivatives often darken due to photo-oxidation.

Safety Hazards (GHS Classification)
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o Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).
» Target Organ Toxicity: Potential for methemoglobinemia (blueing of skin, lips).
e Environmental: Very toxic to aquatic life with long-lasting effects.

Protocol: Always handle in a fume hood with nitrile gloves and safety goggles. In case of spill,
absorb with sand/vermiculite and dispose of as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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